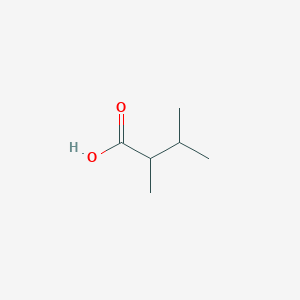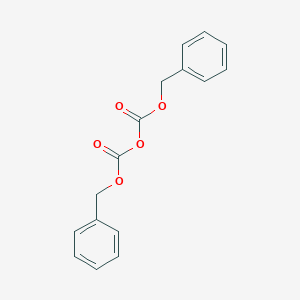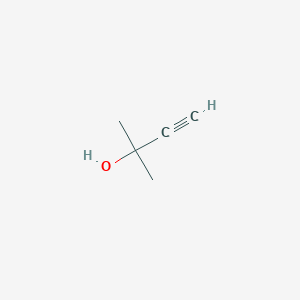![molecular formula C16H23NO5 B105154 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid CAS No. 7574-86-9](/img/structure/B105154.png)
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid, also known as DP6, is a chemical compound that has been studied for its potential applications in scientific research. DP6 is a synthetic derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation.
Effets Biochimiques Et Physiologiques
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to enhance the activity of the antioxidant enzyme superoxide dismutase (SOD) and to reduce oxidative stress. 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has also been shown to modulate the activity of the neurotransmitter dopamine, which is involved in a variety of neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has several advantages for lab experiments, including its high purity and yield, and its ability to modulate cellular signaling pathways. However, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. One area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid in cancer therapy, either alone or in combination with other anticancer agents. Further research is also needed to fully understand the mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid involves several steps, including the reaction of lysine with 3,4-dimethoxyphenylacetaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid. The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and cancer research. In neuroscience, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to have neuroprotective effects and to enhance neuronal survival. In cancer research, 6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis.
Propriétés
Numéro CAS |
7574-86-9 |
|---|---|
Nom du produit |
6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
Formule moléculaire |
C16H23NO5 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-21-13-8-7-12(11-14(13)22-2)9-10-17-15(18)5-3-4-6-16(19)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
QTBANYVVJXZPQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




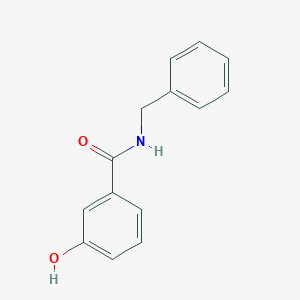
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
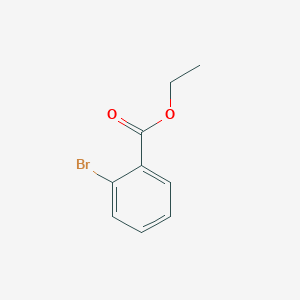

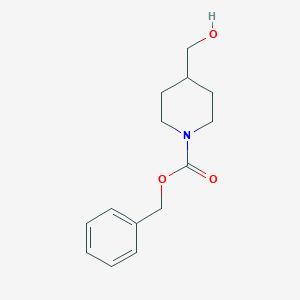
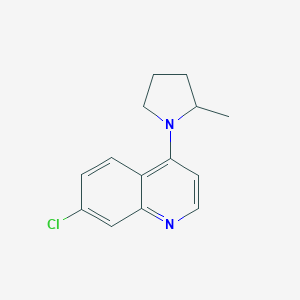
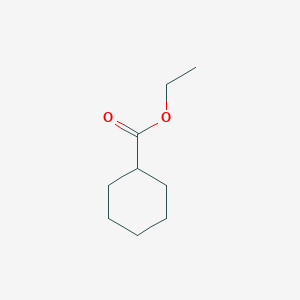
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
